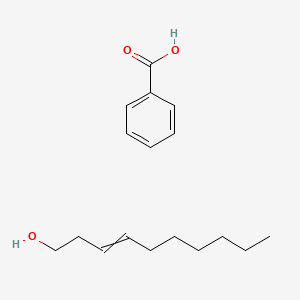

Benzoic acid;dec-3-en-1-ol

Description

Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid naturally occurring in plants and animals, with applications spanning food preservation, pharmaceuticals, cosmetics, and agrochemicals . Benzoic acid is metabolized via glycine conjugation in the liver to form hippuric acid, facilitating its excretion in urine . Its derivatives, such as aspirin (anti-inflammatory), triflusal (antithrombotic), and dicamba (herbicide), highlight its versatility .

Properties

CAS No. |

93111-14-9 |

|---|---|

Molecular Formula |

C17H26O3 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

benzoic acid;dec-3-en-1-ol |

InChI |

InChI=1S/C10H20O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11;8-7(9)6-4-2-1-3-5-6/h7-8,11H,2-6,9-10H2,1H3;1-5H,(H,8,9) |

InChI Key |

GKPCRSYHCPZNKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties and Extraction Efficiency

Benzoic acid is compared with phenol and acetic acid in extraction studies using emulsion liquid membranes (ELM). Key findings include:

| Compound | Extraction Rate (% in 5 min) | Distribution Coefficient (m) | Effective Diffusivity (m²/s) |

|---|---|---|---|

| Benzoic acid | >98% | High | 1.2 × 10⁻⁹ |

| Phenol | >98% | High | 0.8 × 10⁻⁹ |

| Acetic acid | <50% | Low | 0.5 × 10⁻⁹ |

Benzoic acid and phenol exhibit rapid extraction due to higher hydrophobicity and solubility in membrane phases compared to acetic acid .

Metabolic Pathways and Detoxification

- Benzoic acid : Conjugated with glycine to form hippuric acid, a detoxification mechanism .

- Acetic acid : Integrated into the Krebs cycle for energy production.

This distinction makes benzoic acid less toxic than phenol, which undergoes sulfation or glucuronidation but can accumulate if conjugation pathways are overwhelmed .

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA, and cross-factor JB) correlate with acute oral toxicity (LD₅₀) in mice . For example:

- Benzoic acid : LD₅₀ ≈ 1.7–2.5 g/kg (low toxicity).

- Chloramben (herbicide derivative): LD₅₀ ≈ 0.5–1.0 g/kg (higher toxicity).

- Dicamba (herbicide): LD₅₀ ≈ 0.6–1.2 g/kg.

Derivatives with electron-withdrawing substituents (e.g., -Cl) exhibit increased toxicity due to enhanced reactivity .

Environmental Impact and Occurrence

Benzoic acid is more persistent than acetic acid but less than phenolic compounds:

| Compound | Environmental Half-Life | Bioaccumulation Potential | Regulatory Limits (Food, ppm) |

|---|---|---|---|

| Benzoic acid | 2–14 days | Low | 100–1000 (varies by region) |

| Phenol | 5–10 days | Moderate | 1–10 (strict due to toxicity) |

| Acetic acid | <2 days | Negligible | Not regulated |

Benzoic acid’s widespread use in food (e.g., yogurts at 3.25–54.36 mg/kg ) necessitates monitoring to prevent ecosystem contamination .

Data Tables

Table 1: Benzoic Acid Content in Commercial Yogurts (mg/kg)

| Yogurt Type | Minimum | Maximum | Average |

|---|---|---|---|

| Cow | 3.25 | 54.36 | 22.5 |

| Goat | 4.87 | 40.94 | 20.9 |

| Sheep | 11.37 | 51.19 | 25.8 |

No significant differences were observed across types (p > 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.